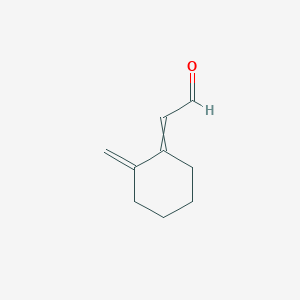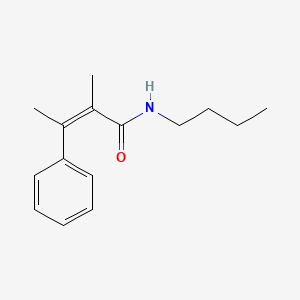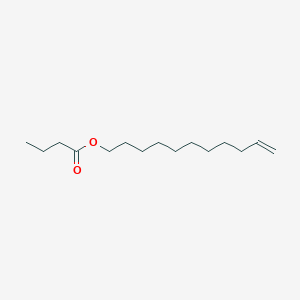
10-Undecenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester formed from the reaction of 10-undecen-1-ol and butyric acid. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a terminal double bond and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Undecenyl butyrate can be synthesized through the esterification reaction between 10-undecen-1-ol and butyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
10-Undecenyl butyrate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 10-undecen-1-ol.
Substitution: Amides or different esters.
Wissenschaftliche Forschungsanwendungen
10-Undecenyl butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 10-undecenyl butyrate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release butyric acid, which is known to have several biological effects. Butyric acid acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and modulation of inflammatory pathways . Additionally, the long hydrocarbon chain with a terminal double bond allows for interactions with cell membranes, potentially affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Undecenal: An aldehyde with a similar hydrocarbon chain but with an aldehyde functional group instead of an ester.
10-Undecenoic acid: A carboxylic acid with a similar hydrocarbon chain but with a carboxyl group instead of an ester.
Butyl butyrate: An ester with a shorter hydrocarbon chain and different ester functional group.
Uniqueness
10-Undecenyl butyrate is unique due to its combination of a long hydrocarbon chain with a terminal double bond and an ester functional group. This structure imparts specific chemical reactivity and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
56195-37-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
undec-10-enyl butanoate |
InChI |
InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3H,1,4-14H2,2H3 |
InChI-Schlüssel |
OYBYZUNTJFQBSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


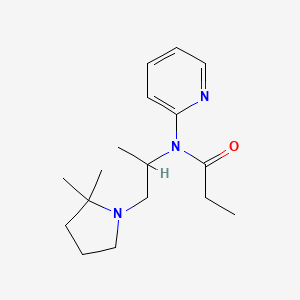
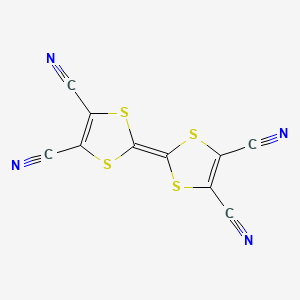
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)

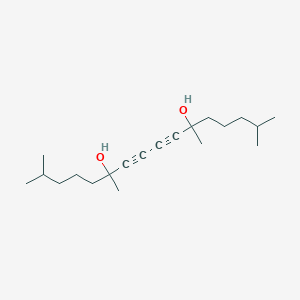
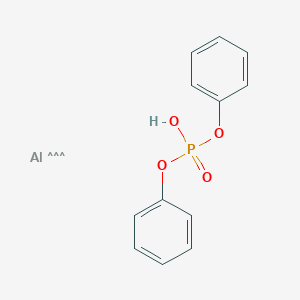

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
